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Compound of Interest

Compound Name: (2,4-Dihydroxyphenyl)acetonitrile

Cat. No.: B049923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2,4-
Dihydroxyphenyl)acetonitrile. Due to the limited availability of public experimental spectra for

this specific compound, this document presents predicted data based on analogous

compounds and established spectroscopic principles. The information herein is intended to

serve as a valuable resource for the identification, characterization, and quality control of (2,4-
Dihydroxyphenyl)acetonitrile in research and development settings.

Chemical Structure and Properties
IUPAC Name: (2,4-Dihydroxyphenyl)acetonitrile

Molecular Formula: C₈H₇NO₂[1][2]

Molecular Weight: 149.15 g/mol [1]

CAS Number: 57576-34-8[2]

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (2,4-Dihydroxyphenyl)acetonitrile. These

predictions are derived from the analysis of structurally similar compounds, such as 2,4-

dihydroxybenzonitrile and other substituted phenols and acetonitriles.
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Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0 - 11.0 Singlet (broad) 1H Ar-OH (Position 4)

~9.5 - 10.5 Singlet (broad) 1H Ar-OH (Position 2)

~7.0 - 7.2 Doublet 1H Ar-H (Position 6)

~6.3 - 6.5 Doublet 1H Ar-H (Position 5)

~6.2 - 6.4 Singlet 1H Ar-H (Position 3)

~3.8 - 4.0 Singlet 2H -CH₂-CN

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~160 C-OH (Position 4)

~158 C-OH (Position 2)

~132 Ar-C (Position 6)

~118 -C≡N

~110 Ar-C (Position 1)

~107 Ar-C (Position 5)

~103 Ar-C (Position 3)

~20 -CH₂-CN

Table 3: Predicted FTIR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H Stretch (Phenolic)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Weak Aliphatic C-H Stretch (-CH₂-)

2260 - 2240 Medium C≡N Stretch

1620 - 1580 Strong Aromatic C=C Bending

1520 - 1480 Strong Aromatic C=C Bending

1450 - 1400 Medium C-H Bending (-CH₂-)

1300 - 1200 Strong C-O Stretch (Phenolic)

900 - 675 Strong
Aromatic C-H Out-of-Plane

Bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

149 100 [M]⁺ (Molecular Ion)

122 ~70 [M - HCN]⁺

109 ~50 [M - CH₂CN]⁺

94 ~40 [M - HCN - CO]⁺

65 ~30 [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of (2,4-Dihydroxyphenyl)acetonitrile
in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: A 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at 25 °C.

Use a standard pulse sequence.

Set the spectral width to cover the range of -2 to 12 ppm.

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum at 25 °C.

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

A longer acquisition time and a higher number of scans will be necessary due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of

the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the

mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared Spectrometer.
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Data Acquisition:

Record a background spectrum of a blank KBr pellet.

Place the sample pellet in the sample holder.

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction to obtain the final infrared spectrum of

the sample.

3.3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Introduce the sample into the ion source.

Use a standard electron energy of 70 eV for ionization.

Scan a mass range from m/z 40 to 500.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of (2,4-
Dihydroxyphenyl)acetonitrile.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
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Caption: Relationship between molecular structure and expected NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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